N2-(2,4-Dinitrophenyl)-L-glutamine

Description

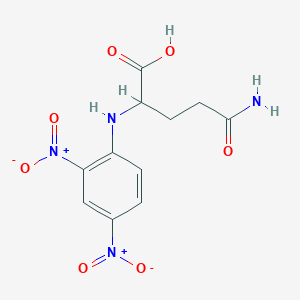

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFDVJRECUYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602-41-1 | |

| Record name | NSC89620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

N2-(2,4-Dinitrophenyl)-L-glutamine: A Comprehensive Technical Guide on Pre-Column Derivatization and Analytical Profiling

Executive Summary

N2-(2,4-Dinitrophenyl)-L-glutamine (commonly referred to as DNP-L-glutamine or N-2,4-DNP-L-glutamine) is a specialized amino acid derivative crucial to analytical biochemistry, proteomics, and chromatography. With the CAS number 1602-41-1, this compound is formed by the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the alpha-amino nitrogen of L-glutamine[1].

Because native L-glutamine lacks a strong chromophore, its direct detection via ultraviolet-visible (UV-Vis) spectrophotometry is highly insensitive. The conjugation of the DNP moiety—introduced via Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB)—transforms the molecule, imparting a strong absorbance profile in the 350–360 nm range[2][3]. This whitepaper provides drug development professionals and analytical scientists with an authoritative, E-E-A-T-aligned framework for the synthesis, isolation, and high-performance liquid chromatography (HPLC) quantification of DNP-L-glutamine.

Chemical Profiling and Mechanistic Chemistry

Physicochemical Properties

-

Chemical Formula: C11H12N4O7[1]

-

Molecular Weight: 312.24 g/mol [1]

-

Appearance: Yellow crystalline powder.

-

Stability: The DNP-nitrogen bond exhibits exceptional stability under acidic conditions, a property historically leveraged in N-terminal protein sequencing to withstand total acid hydrolysis of peptide bonds[2][4].

The SNAr Derivatization Mechanism

The formation of DNP-L-glutamine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction requires a mildly alkaline environment (pH 8.0–9.0).

-

Causality of pH Selection: The alpha-amino group of L-glutamine has a pKa of approximately 9.1. At pH 8.5, a significant fraction of these amines is deprotonated, rendering them highly nucleophilic[4].

-

Electrophilic Activation: In FDNB, the highly electronegative fluorine atom and the strongly electron-withdrawing nitro groups at the ortho and para positions severely deplete electron density from the aromatic ring, making the carbon attached to the fluorine highly susceptible to nucleophilic attack[4].

Workflow of L-glutamine derivatization via nucleophilic aromatic substitution with Sanger's reagent.

Experimental Protocol: Pre-Column Derivatization

To quantify L-glutamine in complex biological or food matrices, pre-column derivatization is the gold standard[3]. The following protocol is designed as a self-validating system , ensuring that extraction efficiencies and reagent artifacts are strictly controlled.

Reagents & Materials

-

1-Fluoro-2,4-dinitrobenzene (FDNB), 1% (v/v) in HPLC-grade ethanol.

-

Sodium bicarbonate buffer (0.1 M, pH 8.5).

-

6 M Hydrochloric acid (HCl).

-

Diethyl ether (peroxide-free).

-

Internal Standard (IS): DNP-L-norvaline (or equivalent non-endogenous amino acid).

Step-by-Step Methodology

-

Sample Preparation & Spiking: Transfer 500 µL of the aqueous L-glutamine sample into a borosilicate glass vial. Spike with 50 µL of the Internal Standard. Rationale: The IS validates the recovery rate of the subsequent liquid-liquid extraction step.

-

Alkalization: Add 500 µL of the sodium bicarbonate buffer (pH 8.5) to ensure the alpha-amino group is deprotonated[4].

-

Derivatization: Add 20 µL of the 1% FDNB solution. Seal the vial and incubate in a water bath at 40°C in the dark for 2.5 hours[5]. Rationale: Elevated temperature provides the activation energy for the SNAr reaction, while darkness prevents the photolytic degradation of the light-sensitive DNP moiety.

-

Reaction Quenching & Acidification: Cool to room temperature and add 50 µL of 6 M HCl to drop the pH below 2.0[5]. Rationale: Acidification protonates the carboxylate group of the newly formed DNP-L-glutamine, neutralizing its charge and making it highly lipophilic.

-

Liquid-Liquid Extraction (LLE): Add 1.0 mL of diethyl ether. Vortex vigorously for 60 seconds and centrifuge at 3000 x g for 5 minutes to separate the phases. The DNP-amino acids partition into the upper ether layer[4][5].

-

Reconstitution: Carefully transfer the ether layer to a clean vial. Evaporate the ether under a gentle stream of nitrogen gas. Reconstitute the dry yellow residue in 500 µL of HPLC-grade methanol or mobile phase[5]. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Validation & QC

-

Reagent Blank: Perform the exact protocol using HPLC-grade water instead of the sample. This identifies the retention time of 2,4-dinitrophenol (DNP-OH), a primary hydrolysis byproduct of FDNB that must not co-elute with DNP-L-glutamine[5].

HPLC-UV Separation and Quantification

Once derivatized, DNP-L-glutamine is analyzed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chromatographic Logic

Because the DNP group is highly hydrophobic, it interacts strongly with C18 stationary phases. To maintain consistent retention, the mobile phase must be kept acidic (e.g., pH 3.0 - 4.5) to suppress the ionization of the glutamine carboxyl group[3][6].

Reversed-phase HPLC-UV separation logic for the quantification of DNP-derivatized amino acids.

Standard Analytical Parameters

The following table synthesizes the optimized quantitative parameters for the chromatographic isolation of DNP-L-glutamine based on established pre-column derivatization frameworks[3][5][6].

| Parameter | Specification / Condition | Scientific Rationale |

| Stationary Phase | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides optimal hydrophobic surface area for DNP-ring interaction. |

| Mobile Phase A | 50 mM Triethylammonium phosphate (TEAP) or Acetate buffer (pH 3.0 - 4.5) | Low pH ensures the carboxyl group of glutamine remains un-ionized, preventing peak tailing. |

| Mobile Phase B | Acetonitrile (ACN) or Methanol | Acts as the strong organic modifier to elute the hydrophobic DNP derivatives. |

| Elution Profile | Linear Gradient (e.g., 20% to 60% B over 40 min) | Resolves DNP-L-glutamine from reagent byproducts (DNP-OH) and other amino acids. |

| Detection Wavelength | UV at 350 nm – 360 nm | Corresponds to the π→π∗ transition of the dinitrophenyl chromophore. |

| Typical LOD | ~10 - 50 nmol/L | The high molar absorptivity of the DNP group allows for highly sensitive trace detection. |

Immunological and Chiral Applications

Beyond standard quantification, DNP-L-glutamine serves vital roles in advanced research:

-

Immunology (Hapten Studies): The 2,4-dinitrophenyl group is a classic, highly characterized hapten. While DNP-L-glutamine alone cannot elicit an immune response, it is utilized in competitive binding assays (e.g., ELISAs) to determine the binding affinity and cross-reactivity of anti-DNP antibodies generated against DNP-protein conjugates.

-

Chiral Separations: In pharmaceutical development, distinguishing between D- and L- enantiomers of amino acids is critical. DNP-L-glutamine and DNP-D-glutamine can be separated using specialized chiral stationary phases (e.g., Core-shell tBuCQN-CSP) or by utilizing enzymatic hydrolysis assays where enzymes like Carboxypeptidase-Y show strict stereoselectivity for L-isomers of DNP-amino acid esters[6].

References

- ChemicalBook. "N-2,4-DNP-L-GLUTAMINE | 1602-41-1" ChemicalBook.

- Wikipedia. "1-Fluoro-2,4-dinitrobenzene" Wikipedia, The Free Encyclopedia.

- Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology" Creative Biolabs.

- Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization" Benchchem.

- SciSpace. "DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L" SciSpace.

- Methods and Objects of Chemical Analysis (MOCA). "Identification of Monosodium Glutamate Contents as a Flavor Enhancer in Different Food Samples by HPLC Technique" MOCA.

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Application of N2-(2,4-Dinitrophenyl)-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-(2,4-Dinitrophenyl)-L-glutamine, a dinitrophenylated derivative of the amino acid L-glutamine. The guide details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it presents a thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, and IR data, crucial for its identification and quality control. A significant focus is placed on its potential application as a chromogenic substrate for the determination of glutaminase activity, including a detailed experimental protocol. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This document is intended to be an essential resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

N2-(2,4-Dinitrophenyl)-L-glutamine is a molecule of interest in biochemical research, primarily due to the presence of the 2,4-dinitrophenyl (DNP) group attached to the alpha-amino group of L-glutamine. The DNP group is a well-known chromophore, and its introduction to a molecule can impart color, making it useful for colorimetric assays. This guide will delve into the core aspects of this compound, providing the necessary technical details for its synthesis, characterization, and utilization in a research context.

Chemical Structure and Properties

N2-(2,4-Dinitrophenyl)-L-glutamine is structurally characterized by an L-glutamine molecule where one of the hydrogen atoms of the alpha-amino group is substituted with a 2,4-dinitrophenyl group.

Molecular Formula: C₁₁H₁₂N₄O₇[1]

Molecular Weight: 312.24 g/mol [1]

IUPAC Name: (2S)-5-amino-2-[(2,4-dinitrophenyl)amino]-5-oxopentanoic acid

CAS Number: 1602-41-1

Synonyms: DNP-L-glutamine, N-(2,4-Dinitrophenyl)-L-glutamine

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 703.7±60.0 °C | ChemicalBook |

| Density (Predicted) | 1.606±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.47±0.10 | ChemicalBook |

| Appearance | Yellow crystalline solid | --- |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | --- |

Synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine

The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine is typically achieved through the reaction of L-glutamine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is a classical method for the N-terminal labeling of amino acids and peptides.[1][2]

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The alpha-amino group of L-glutamine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The highly electronegative nitro groups in the ortho and para positions stabilize the intermediate Meisenheimer complex, facilitating the departure of the fluoride ion.

Caption: Synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine.

Detailed Experimental Protocol

Materials:

-

L-Glutamine

-

1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Deionized water

Procedure:

-

Dissolution of L-Glutamine: In a round-bottom flask, dissolve L-glutamine (1.0 eq) in a 5% aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to deprotonate the amino group of glutamine, enhancing its nucleophilicity.

-

Addition of Sanger's Reagent: To the stirred solution of L-glutamine, add a solution of 1-fluoro-2,4-dinitrobenzene (1.1 eq) in ethanol. The reaction mixture is typically stirred at room temperature for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up and Purification:

-

Upon completion of the reaction, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted Sanger's reagent.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid group, causing the DNP-glutamine to precipitate out of the solution as a yellow solid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then dried under vacuum.

-

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

Spectroscopic Characterization

The identity and purity of the synthesized N2-(2,4-Dinitrophenyl)-L-glutamine can be confirmed by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons: The protons on the dinitrophenyl ring will appear as distinct signals in the downfield region (typically between 7.0 and 9.0 ppm). The proton ortho to the amino group linkage will be a doublet, the proton between the two nitro groups will be a doublet, and the proton ortho to a nitro group and meta to the amino linkage will be a doublet of doublets.

-

α-CH Proton: The proton on the alpha-carbon of the glutamine backbone will be a multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent DNP group.

-

β-CH₂ and γ-CH₂ Protons: The methylene protons of the glutamine side chain will appear as multiplets in the upfield region.

-

Amide Protons: The protons of the side-chain amide group will appear as two distinct signals, often as broad singlets.

-

NH Proton: The proton of the N-H group linking the glutamine to the dinitrophenyl ring will appear as a downfield signal, often as a doublet due to coupling with the α-CH proton.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a very broad signal at a downfield chemical shift.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbons: The carbons of the carboxylic acid and the side-chain amide will appear at the most downfield chemical shifts (typically > 170 ppm).

-

Aromatic Carbons: The carbons of the dinitrophenyl ring will appear in the range of 115-150 ppm. The carbons attached to the nitro groups will be the most downfield.

-

α-Carbon: The alpha-carbon of the glutamine backbone will be in the range of 50-60 ppm.

-

β and γ-Carbons: The methylene carbons of the side chain will appear in the upfield region (typically 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically obtained using a KBr pellet.[3][4][5][6]

Expected IR Absorption Bands:

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine and the primary amide.

-

C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ corresponding to the stretching vibrations of aromatic and aliphatic C-H bonds.

-

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group and another strong band around 1650-1680 cm⁻¹ for the amide carbonyl group (Amide I band).

-

N-O Stretching (Nitro Groups): Two strong absorption bands, one around 1500-1550 cm⁻¹ (asymmetric stretch) and another around 1330-1370 cm⁻¹ (symmetric stretch).

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

N-H Bending (Amide II): A band around 1515-1570 cm⁻¹.

Application in Glutaminase Activity Assay

Principle of the Chromogenic Assay

N2-(2,4-Dinitrophenyl)-L-glutamine can potentially serve as a chromogenic substrate for glutaminase. The enzymatic hydrolysis of the amide bond in the side chain would release 2,4-dinitrophenyl-L-glutamic acid and ammonia. While the color change upon hydrolysis might not be dramatic, the product, 2,4-dinitrophenyl-L-glutamic acid, can be separated and quantified spectrophotometrically. A more direct approach would be to measure the release of the DNP-containing product over time.

Caption: Principle of a chromogenic glutaminase assay.

Experimental Protocol for Glutaminase Assay

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.

Materials:

-

N2-(2,4-Dinitrophenyl)-L-glutamine

-

Glutaminase enzyme preparation

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Spectrophotometer and cuvettes

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of N2-(2,4-Dinitrophenyl)-L-glutamine in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a solution of glutaminase in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

Assay Reaction:

-

In a microcentrifuge tube, pre-warm the required volume of the substrate solution in the assay buffer to the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding the glutaminase solution and mix gently.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the enzyme and stop the reaction.

-

Product Quantification:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance for N2-(2,4-dinitrophenyl)-L-glutamic acid. A wavelength scan should be performed to determine the optimal wavelength.

-

-

Blank and Control:

-

A blank reaction should be prepared by adding the TCA to the substrate solution before the addition of the enzyme.

-

A control reaction without the enzyme should also be run to account for any non-enzymatic hydrolysis of the substrate.

-

-

Calculation of Enzyme Activity: The rate of product formation can be calculated using a standard curve of N2-(2,4-dinitrophenyl)-L-glutamic acid and expressed in appropriate units (e.g., µmol/min/mg of protein).

Safety and Handling

N2-(2,4-Dinitrophenyl)-L-glutamine is considered a hazardous substance.[10] Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N2-(2,4-Dinitrophenyl)-L-glutamine is a valuable compound for researchers in biochemistry and related fields. Its synthesis is straightforward, and its chromophoric properties make it a potentially useful tool for developing enzymatic assays. This guide has provided a detailed overview of its structure, synthesis, characterization, and a potential application, along with essential safety information. The provided protocols and data should serve as a solid foundation for researchers to confidently work with and utilize this compound in their studies.

References

-

Kikkoman Biochemifa Company. (n.d.). Glutaminase(GLN). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Glutaminase Assay Kit. Retrieved from [Link]

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.

-

Itoh, H. (2018, October 13). Problem Session. Retrieved from [Link]

-

UCLA, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent. Retrieved from [Link]

-

Megazyme. (n.d.). L-GLUTAMINE / AMMONIA (Rapid). Retrieved from [Link]

- Curthoys, N. P., & Watford, M. (1995). Regulation of glutaminase activity and glutamine metabolism. Annual Review of Nutrition, 15, 133-159.

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

- Kvamme, E., Torgner, I. A., & Roberg, B. (1991). Kinetic comparisons between soluble and membrane-bound glutaminase preparations from pig brain. The International Journal of Biochemistry, 23(9), 971-976.

- Moore, A. D., & Silver, P. A. (2025). Eliminating Assay Background of a Low-Cost, Colorimetric Glutamine Biosensor by Engineering an Alternative Formulation of Cell-Free Protein Synthesis. Biosensors, 15(6), 724.

- Singh, S., & Banik, R. M. (2016). Production, purification and characterization of L-Glutaminase from Streptomyces sp. isolated from soil. International Journal of ChemTech Research, 9(7), 543-553.

- El-Sayed, A. S. A., & El-Sayed, M. T. (2019). Identification and characterization of a novel glutaminase inhibitor. The FEBS Journal, 286(16), 3236-3252.

- Perrone, J. C. (1963). An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. Biochemical Journal, 88, 148-151.

- El-Shora, H. M., Metwally, S. M., Elazab, N. T., Al-Bishri, W. M., & El-Sharkawy, R. M. (2021). Effect of nitrogen sources on Glutaminase production by A. xylosoxidans. Journal of King Saud University - Science, 33(6), 101533.

- Khabarov, Y. G., Ershov, B. G., & Makarova, E. S. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1578-1581.

-

Shimadzu. (n.d.). Analysis of Amino Acids by KBr Tablet Method. Retrieved from [Link]

-

Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Glutamine Assay Kit (Fluorometric). Retrieved from [Link]

- El-Gendy, M. A. A., & El-Bondkly, A. M. (2010). Detection of the Antitumor Glutaminase-Asparaginase in the Filamentous Fungi. Journal of American Science, 6(10).

- Botta, F., et al. (2005). Purification and Characterization of Glutamine Synthetase and NADP-Glutamate Dehydrogenase from the Ectomycorrhizal Fungus Laccaria laccata. Applied and Environmental Microbiology, 71(9), 5139-5146.

- Bougatef, A., et al. (2025). Purification and Characterization of Transglutaminase Isolated from Sardine (Sardina pilchardus) Flesh Waste. Foods, 14(4), 589.

-

Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

- Suhail Zbar, N. (2022). Purification and characterization of glutaminase from Iraqi fruit of Capsicum annuum.

- Masclaux-Daubresse, C., et al. (2006). Glutamine Synthetase-Glutamate Synthase Pathway and Glutamate Dehydrogenase Play Distinct Roles in the Sink-Source Nitrogen Cycle in Tobacco. Plant Physiology, 140(2), 444-456.

- Rosi, F., et al. (2020).

-

Muir, A., et al. (2017). Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition. (Master's thesis). Retrieved from [Link]

- Google Patents. (n.d.). CN1224711A - L-glutamine separating and purifying process.

-

Amano Enzyme. (n.d.). Glutaminase “Amano”1. Retrieved from [Link]

- Google Patents. (n.d.). US2810754A - Synthesis of l-glutamine from l-glutamic acid.

-

American Chemical Society. (2026, February 16). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

- De la Torre, J. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Planta Medica, 83(18), 1342-1358.

-

PubChem. (n.d.). N2-(4-nitrophenyl)-L-glutamine. Retrieved from [Link]

- Wu, J., et al. (2024). Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Frontiers in Molecular Biosciences, 11.

- Pochini, L., et al. (2014). Kinetic analysis of the inhibition of the reconstituted glutamine/amino acid transporter by glutamate. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part B), 244-251.

- de Jong, I. G., et al. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Journal of Cerebral Blood Flow & Metabolism, 32(12), 2141-2153.

- Liang, J., et al. (2020). ¹³C-NMR spectra of the samples with N-(2)-l-alanyl-l-glutamine (AG) and formaldehyde prepared under acid conditions. Holzforschung, 74(5), 485-493.

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

- Obled, C., et al. (1999). Kinetic impairment of nitrogen and muscle glutamine metabolisms in old glucocorticoid-treated rats. American Journal of Physiology-Endocrinology and Metabolism, 276(3), E558-E567.

-

BRENDA. (n.d.). Information on EC 3.5.1.44 - protein-glutamine glutaminase. Retrieved from [Link]

-

LOUIS. (2021, April 7). Organic Synthesis and Characterization of Poly(L-glutamine). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of P2 in KBr pellet. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectroscopic Data for 1 in DMSO-d6. Retrieved from [Link]

- Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine.

- Brennan, L., et al. (2003). 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line. Diabetologia, 46(10), 1369-1377.

-

ResearchGate. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under controlled comparable conditions, used in this work, followed by chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C{ 1 H} NMR spectra of 2 in DMSO-d6. Retrieved from [Link]

- El-Shora, H. M., et al. (2025). Purification and biochemical characterization of l-glutaminase from Aspergillus oryzae with potential biotechnological applications in synthesis of l-theanine and as antitumor agent. Scientific Reports, 15, Article 2839.

-

ResearchGate. (n.d.). FTIR spectra in the range of the NH stretching mode of L-glutamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Polarized Micro-Raman and FT-IR Spectra of L-Glutamine. Retrieved from [Link]

- Galkin, A., et al. (2022). Spectroscopic and Computational Observation of Glutamine Tautomerization in the Blue Light Sensing Using Flavin Domain Photoreaction. Journal of the American Chemical Society, 144(50), 22967-22978.

- Shcherbakova, E. G., et al. (2018). Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids. ChemistryOpen, 7(11), 868-872.##

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-(2,4-Dinitrophenyl)-L-glutamine, a dinitrophenylated derivative of the amino acid L-glutamine. The guide details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it presents a thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, and IR data, crucial for its identification and quality control. A significant focus is placed on its potential application as a chromogenic substrate for the determination of glutaminase activity, including a detailed experimental protocol. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting. This document is intended to be an essential resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

N2-(2,4-Dinitrophenyl)-L-glutamine is a molecule of interest in biochemical research, primarily due to the presence of the 2,4-dinitrophenyl (DNP) group attached to the alpha-amino group of L-glutamine. The DNP group is a well-known chromophore, and its introduction to a molecule can impart color, making it useful for colorimetric assays. This guide will delve into the core aspects of this compound, providing the necessary technical details for its synthesis, characterization, and utilization in a research context.

Chemical Structure and Properties

N2-(2,4-Dinitrophenyl)-L-glutamine is structurally characterized by an L-glutamine molecule where one of the hydrogen atoms of the alpha-amino group is substituted with a 2,4-dinitrophenyl group.

Molecular Formula: C₁₁H₁₂N₄O₇[1]

Molecular Weight: 312.24 g/mol [1]

IUPAC Name: (2S)-5-amino-2-[(2,4-dinitrophenyl)amino]-5-oxopentanoic acid

CAS Number: 1602-41-1

Synonyms: DNP-L-glutamine, N-(2,4-Dinitrophenyl)-L-glutamine

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 703.7±60.0 °C | ChemicalBook |

| Density (Predicted) | 1.606±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.47±0.10 | ChemicalBook |

| Appearance | Yellow crystalline solid | --- |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | --- |

Synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine

The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine is typically achieved through the reaction of L-glutamine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is a classical method for the N-terminal labeling of amino acids and peptides.[1][2]

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The alpha-amino group of L-glutamine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The highly electronegative nitro groups in the ortho and para positions stabilize the intermediate Meisenheimer complex, facilitating the departure of the fluoride ion.

Caption: Synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine.

Detailed Experimental Protocol

Materials:

-

L-Glutamine

-

1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Deionized water

Procedure:

-

Dissolution of L-Glutamine: In a round-bottom flask, dissolve L-glutamine (1.0 eq) in a 5% aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to deprotonate the amino group of glutamine, enhancing its nucleophilicity.

-

Addition of Sanger's Reagent: To the stirred solution of L-glutamine, add a solution of 1-fluoro-2,4-dinitrobenzene (1.1 eq) in ethanol. The reaction mixture is typically stirred at room temperature for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up and Purification:

-

Upon completion of the reaction, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted Sanger's reagent.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid group, causing the DNP-glutamine to precipitate out of the solution as a yellow solid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then dried under vacuum.

-

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

Spectroscopic Characterization

The identity and purity of the synthesized N2-(2,4-Dinitrophenyl)-L-glutamine can be confirmed by various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons: The protons on the dinitrophenyl ring will appear as distinct signals in the downfield region (typically between 7.0 and 9.0 ppm). The proton ortho to the amino group linkage will be a doublet, the proton between the two nitro groups will be a doublet, and the proton ortho to a nitro group and meta to the amino linkage will be a doublet of doublets.

-

α-CH Proton: The proton on the alpha-carbon of the glutamine backbone will be a multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent DNP group.

-

β-CH₂ and γ-CH₂ Protons: The methylene protons of the glutamine side chain will appear as multiplets in the upfield region.

-

Amide Protons: The protons of the side-chain amide group will appear as two distinct signals, often as broad singlets.

-

NH Proton: The proton of the N-H group linking the glutamine to the dinitrophenyl ring will appear as a downfield signal, often as a doublet due to coupling with the α-CH proton.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a very broad signal at a downfield chemical shift.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

Carbonyl Carbons: The carbons of the carboxylic acid and the side-chain amide will appear at the most downfield chemical shifts (typically > 170 ppm).

-

Aromatic Carbons: The carbons of the dinitrophenyl ring will appear in the range of 115-150 ppm. The carbons attached to the nitro groups will be the most downfield.

-

α-Carbon: The alpha-carbon of the glutamine backbone will be in the range of 50-60 ppm.

-

β and γ-Carbons: The methylene carbons of the side chain will appear in the upfield region (typically 20-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is typically obtained using a KBr pellet.[3][4][5][6]

Expected IR Absorption Bands:

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine and the primary amide.

-

C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ corresponding to the stretching vibrations of aromatic and aliphatic C-H bonds.

-

C=O Stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group and another strong band around 1650-1680 cm⁻¹ for the amide carbonyl group (Amide I band).

-

N-O Stretching (Nitro Groups): Two strong absorption bands, one around 1500-1550 cm⁻¹ (asymmetric stretch) and another around 1330-1370 cm⁻¹ (symmetric stretch).

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

N-H Bending (Amide II): A band around 1515-1570 cm⁻¹.

Application in Glutaminase Activity Assay

Principle of the Chromogenic Assay

N2-(2,4-Dinitrophenyl)-L-glutamine can potentially serve as a chromogenic substrate for glutaminase. The enzymatic hydrolysis of the amide bond in the side chain would release 2,4-dinitrophenyl-L-glutamic acid and ammonia. While the color change upon hydrolysis might not be dramatic, the product, 2,4-dinitrophenyl-L-glutamic acid, can be separated and quantified spectrophotometrically. A more direct approach would be to measure the release of the DNP-containing product over time.

Caption: Principle of a chromogenic glutaminase assay.

Experimental Protocol for Glutaminase Assay

This protocol is a generalized procedure and may require optimization based on the specific enzyme source and experimental conditions.

Materials:

-

N2-(2,4-Dinitrophenyl)-L-glutamine

-

Glutaminase enzyme preparation

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Spectrophotometer and cuvettes

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of N2-(2,4-Dinitrophenyl)-L-glutamine in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Prepare a solution of glutaminase in the assay buffer. The concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

Assay Reaction:

-

In a microcentrifuge tube, pre-warm the required volume of the substrate solution in the assay buffer to the desired reaction temperature (e.g., 37 °C).

-

Initiate the reaction by adding the glutaminase solution and mix gently.

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).

-

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the enzyme and stop the reaction.

-

Product Quantification:

-

Centrifuge the mixture to pellet the precipitated protein.

-

Transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance for N2-(2,4-dinitrophenyl)-L-glutamic acid. A wavelength scan should be performed to determine the optimal wavelength.

-

-

Blank and Control:

-

A blank reaction should be prepared by adding the TCA to the substrate solution before the addition of the enzyme.

-

A control reaction without the enzyme should also be run to account for any non-enzymatic hydrolysis of the substrate.

-

-

Calculation of Enzyme Activity: The rate of product formation can be calculated using a standard curve of N2-(2,4-dinitrophenyl)-L-glutamic acid and expressed in appropriate units (e.g., µmol/min/mg of protein).

Safety and Handling

N2-(2,4-Dinitrophenyl)-L-glutamine is considered a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N2-(2,4-Dinitrophenyl)-L-glutamine is a valuable compound for researchers in biochemistry and related fields. Its synthesis is straightforward, and its chromophoric properties make it a potentially useful tool for developing enzymatic assays. This guide has provided a detailed overview of its structure, synthesis, characterization, and a potential application, along with essential safety information. The provided protocols and data should serve as a solid foundation for researchers to confidently work with and utilize this compound in their studies.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

El-Shora, H. M., Metwally, S. M., Elazab, N. T., Al-Bishri, W. M., & El-Sharkawy, R. M. (2025). Purification and biochemical characterization of l-glutaminase from Aspergillus oryzae with potential biotechnological applications in synthesis of l-theanine and as antitumor agent. Scientific Reports, 15(1), 1-14.

-

Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]

-

G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C{ 1 H} NMR spectra of 2 in DMSO-d6. Retrieved from [Link]

-

ResearchGate. (n.d.). A protocol for reacting amino acids with Sanger's reagent 1 under controlled comparable conditions, used in this work, followed by chromatography. Retrieved from [Link]

-

Shcherbakova, E. G., James, T. D., & Anzenbacher, P., Jr. (2018). Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids. ChemistryOpen, 7(11), 868–872.

-

Itoh, H. (2018). Problem Session. JSSX.

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent. Retrieved from [Link]

-

Kikkoman Biochemifa Company. (n.d.). Glutaminase(GLN). Retrieved from [Link]

-

Megazyme. (n.d.). L-GLUTAMINE / AMMONIA (Rapid) Assay Procedure. Retrieved from [Link]

-

Curthoys, N. P., & Watford, M. (1995). Regulation of glutaminase activity and glutamine metabolism. Annual review of nutrition, 15, 133–159.

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

BenchChem. (2025). A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques. BenchChem.

-

Kvamme, E., Torgner, I. A., & Roberg, B. (1991). Kinetic comparisons between soluble and membrane-bound glutaminase preparations from pig brain. The International journal of biochemistry, 23(9), 971–976.

-

Thavarajah, W., Silver, P. A., & Collins, J. J. (2025). Eliminating Assay Background of a Low-Cost, Colorimetric Glutamine Biosensor by Engineering an Alternative Formulation of Cell-Free Protein Synthesis. Biosensors, 15(6), 724.

-

Singh, S., & Banik, R. M. (2016). Production, purification and characterization of L-Glutaminase from Streptomyces sp. isolated from soil. International Journal of ChemTech Research, 9(7), 543-553.

-

El-Sayed, A. S. A., & El-Sayed, M. T. (2019). Identification and characterization of a novel glutaminase inhibitor. The FEBS journal, 286(16), 3236–3252.

-

Perrone, J. C. (1963). An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives. The Biochemical journal, 88, 148–151.

-

ResearchGate. (n.d.). Effect of nitrogen substrates in L-glutaminase production. Retrieved from [Link]

-

Khabarov, Y. G., Ershov, B. G., & Makarova, E. S. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1578-1581.

-

Shimadzu. (n.d.). Analysis of Amino Acids by KBr Tablet Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Production, purification and characterization of L-Glutaminase from Streptomyces sp. isolated from soil. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectroscopic Data for 1 in DMSO-d6. Retrieved from [Link]

-

Oreate. (2026). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Oreate.

-

Cell Biolabs, Inc. (n.d.). Glutamine Assay Kit (Fluorometric). Retrieved from [Link]

-

El-Gendy, M. A. A., & El-Bondkly, A. M. (2010). Detection of the Antitumor Glutaminase-Asparaginase in the Filamentous Fungi. Journal of American Science, 6(10).

-

Botta, F., et al. (2005). Purification and characterization of glutamine synthetase and NADP-glutamate dehydrogenase from the ectomycorrhizal fungus Laccaria laccata. Applied and environmental microbiology, 71(9), 5139–5146.

-

Bougatef, A., et al. (2025). Purification and Characterization of Transglutaminase Isolated from Sardine (Sardina pilchardus) Flesh Waste. Foods, 14(4), 589.

-

Specac. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of nitrogen sources on Glutaminase production by A. xylosoxidans. Retrieved from [Link]

-

Google Patents. (n.d.). CN1224711A - L-glutamine separating and purifying process. Retrieved from

-

ResearchGate. (n.d.). FTIR Spectrum of P2 in KBr pellet. Retrieved from [Link]

-

Suhail Zbar, N. (2022). Purification and characterization of glutaminase from Iraqi fruit of Capsicum annuum. Revista Bionatura, 7(3), 23.

-

Masclaux-Daubresse, C., et al. (2006). Glutamine synthetase-glutamate synthase pathway and glutamate dehydrogenase play distinct roles in the sink-source nitrogen cycle in tobacco. Plant physiology, 140(2), 444–456.

-

Rosi, F., et al. (2020). Glutaminase Inhibition on NSCLC Depends on Extracellular Alanine Exploitation. Cancers, 12(8), 2056.

-

Muir, A., et al. (2017). Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition [Master's thesis, Massachusetts Institute of Technology]. DSpace@MIT. [Link]

-

Amano Enzyme. (n.d.). Glutaminase “Amano”1. Retrieved from [Link]

-

Google Patents. (n.d.). US2810754A - Synthesis of l-glutamine from l-glutamic acid. Retrieved from

-

American Chemical Society. (2026, February 16). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

De la Torre, J. C. (2017). 1H and 13C NMR for the profiling of natural product extracts: Theory and applications. Planta medica, 83(18), 1342–1358.

-

PubChem. (n.d.). N2-(4-nitrophenyl)-L-glutamine. Retrieved from [Link]

-

Wu, J., et al. (2024). Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential. Frontiers in Molecular Biosciences, 11.

-

Pochini, L., et al. (2014). Kinetic analysis of the inhibition of the reconstituted glutamine/amino acid transporter by glutamate. Biochimica et biophysica acta, 1838(1 Pt B), 244–251.

-

de Jong, I. G., et al. (2012). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 32(12), 2141–2153.

-

BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4-Diamino-6-chloromethylpteridine and Its Analogs. BenchChem.

-

Liang, J., et al. (2020). ¹³C-NMR spectra of the samples with N-(2)-l-alanyl-l-glutamine (AG) and formaldehyde prepared under acid conditions. Holzforschung, 74(5), 485-493.

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

Obled, C., et al. (1999). Kinetic impairment of nitrogen and muscle glutamine metabolisms in old glucocorticoid-treated rats. American journal of physiology. Endocrinology and metabolism, 276(3), E558–E567.

-

BRENDA. (n.d.). Information on EC 3.5.1.44 - protein-glutamine glutaminase. Retrieved from [Link]

-

LOUIS. (2021). Organic Synthesis and Characterization of Poly(L-glutamine). LOUIS.

-

ResearchGate. (n.d.). FTIR Spectrum of P2 in KBr pellet. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectroscopic Data for 1 in DMSO-d6. Retrieved from [Link]

-

Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine. Retrieved from

-

Brennan, L., et al. (2003). 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line. Diabetologia, 46(10), 1369–1377.

-

Galkin, A., et al. (2022). Spectroscopic and Computational Observation of Glutamine Tautomerization in the Blue Light Sensing Using Flavin Domain Photoreaction. Journal of the American Chemical Society, 144(50), 22967-22978.

-

BioAssay Systems. (n.d.). Glutaminase Assay Kit. Retrieved from [Link]

-

Kikkoman Biochemifa Company. (n.d.). Glutaminase(GLN). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra in the range of the NH stretching mode of L-glutamine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Polarized Micro-Raman and FT-IR Spectra of L-Glutamine. Retrieved from [Link]

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis - Oreate AI Blog [oreateai.com]

- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of glutaminase activity and glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. rsc.org [rsc.org]

Synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine for Research Use: A Comprehensive Technical Guide

Executive Summary

N2-(2,4-Dinitrophenyl)-L-glutamine (DNP-L-glutamine) is a critical amino acid derivative utilized extensively in metabolic tracing, chromatographic standardization, and enzymatic assays. The derivatization of L-glutamine with 1-fluoro-2,4-dinitrobenzene (FDNB)—universally known as Sanger’s reagent—provides a robust, UV-active chromophore that facilitates the precise quantification of glutamine in complex biological matrices. This whitepaper details the mechanistic rationale, optimized synthetic protocols, and self-validating quality control measures required to produce high-purity DNP-L-glutamine in a research laboratory setting.

Mechanistic Rationale: Nucleophilic Aromatic Substitution ( SNAr )

The synthesis of DNP-L-glutamine is driven by a classic Nucleophilic Aromatic Substitution ( SNAr ) reaction[1]. Understanding the thermodynamics and kinetics of this pathway is essential for optimizing yield and minimizing side reactions.

During the reaction, the highly electronegative fluorine atom and the strongly electron-withdrawing ortho and para nitro groups of FDNB activate the aromatic ring, rendering the C1 carbon highly susceptible to nucleophilic attack. The primary α -amine of L-glutamine acts as the nucleophile, attacking the electrophilic center to form a resonance-stabilized Meisenheimer complex[2]. Subsequent elimination of a fluoride ion restores aromaticity, yielding the stable DNP-amino acid derivative.

Nucleophilic aromatic substitution (SNAr) mechanism for DNP-L-glutamine formation.

Causality Behind Experimental Choices

-

Co-Solvent System: FDNB is highly lipophilic and insoluble in water, whereas L-glutamine is highly polar and insoluble in organic solvents. A biphasic or co-solvent system (typically Ethanol/Water) is required to bring both reactants into the same phase, allowing the bimolecular collision necessary for the SNAr reaction to proceed.

-

Strict pH Control (8.5–9.0): The reaction is buffered using sodium bicarbonate ( NaHCO3 )[2]. The pKa of the α -amino group of L-glutamine is approximately 9.1. At pH 8.5, a sufficient equilibrium concentration of the deprotonated, nucleophilic amine ( NH2 ) exists to drive the reaction. If the pH exceeds 9.5, two detrimental side reactions occur: base-catalyzed hydrolysis of the glutamine side-chain amide to glutamate, and the rapid degradation of FDNB into 2,4-dinitrophenol via hydroxide attack.

Physicochemical and Analytical Properties

To ensure accurate downstream application, the synthesized compound must conform to strict physicochemical parameters[3]. The quantitative data for DNP-L-glutamine is summarized below for easy comparative validation.

| Property | Target Specification |

| Chemical Name | N2-(2,4-Dinitrophenyl)-L-glutamine |

| CAS Number | 1602-41-1 |

| Molecular Formula | C11H12N4O7 |

| Molecular Weight | 312.24 g/mol |

| Appearance | Bright yellow crystalline powder |

| Solubility Profile | Soluble in Ethyl Acetate, DMSO, Ethanol; Insoluble in acidic H2O |

| UV-Vis Absorbance ( λmax ) | ~360 nm (Diagnostic for DNP moiety) |

Reagents and Materials

-

L-Glutamine (High purity, >99%)

-

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent)

-

Sodium bicarbonate ( NaHCO3 )

-

Ethanol (Absolute)

-

Hydrochloric acid (HCl, 6M)

-

Diethyl ether (for impurity washing)

-

Ethyl acetate (for product extraction)

-

Deionized water (Milli-Q grade)

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . By exploiting the pH-dependent partition coefficient of the product, researchers can visually track the purification process. The intensely yellow DNP chromophore acts as an intrinsic tracer[2].

Workflow for the synthesis and purification of N2-(2,4-Dinitrophenyl)-L-glutamine.

Phase 1: Derivatization

-

Preparation of Amino Acid Base: Dissolve 10 mmol of L-glutamine and 20 mmol of NaHCO3 in 20 mL of deionized water. Stir gently until completely dissolved. The excess bicarbonate acts as an acid scavenger for the HF generated during the reaction.

-

Reagent Addition: Dissolve 12 mmol of FDNB in 20 mL of absolute ethanol. Add the FDNB solution dropwise to the aqueous L-glutamine solution over 15 minutes under continuous magnetic stirring.

-

Incubation: Allow the reaction mixture to stir at room temperature (25°C) for 2 to 4 hours in the dark (the DNP moiety exhibits mild photosensitivity over prolonged periods). The mixture will turn a deep, opaque yellow.

Phase 2: Self-Validating Extraction and Purification

-

Alkaline Wash (Impurity Removal): Transfer the reaction mixture to a separatory funnel. Extract three times with 20 mL of diethyl ether.

-

Causality & Validation: At the current alkaline pH (~8.5), the newly formed DNP-L-glutamine exists as a water-soluble carboxylate anion. Unreacted FDNB and neutral organic byproducts (like 2,4-dinitroaniline) partition into the ether layer. Discard the ether layer. The aqueous layer must remain intensely yellow.

-

-

Acidification: Carefully add 6M HCl dropwise to the aqueous layer until the pH reaches 2.0.

-

Causality & Validation: Acidification protonates the carboxylate group of DNP-L-glutamine, neutralizing its charge and drastically shifting its partition coefficient toward lipophilicity. The solution will often become cloudy as the product precipitates.

-

-

Product Extraction: Extract the acidified aqueous phase three times with 20 mL of ethyl acetate.

-

Causality & Validation: The yellow color will rapidly migrate from the aqueous phase into the upper ethyl acetate phase. This "yellow shift" is the definitive visual confirmation of successful covalent derivatization.

-

-

Crystallization: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate ( Na2SO4 ), and evaporate the solvent under reduced pressure. Recrystallize the resulting solid from a minimal amount of hot ethanol/water to yield pure N2-(2,4-Dinitrophenyl)-L-glutamine[3].

Safety and Hazard Mitigation

FDNB is a highly reactive electrophile and poses significant occupational hazards. It is a potent contact allergen and vesicant[4].

-

Systemic Toxicity: Accidental ingestion or severe dermal absorption of FDNB and its derivatives can lead to methemoglobinemia—a dangerous condition where the substance binds to hemoglobin, inhibiting normal oxygen uptake and causing cellular anoxia[4].

-

Handling: All procedures involving FDNB must be conducted within a certified chemical fume hood. Personnel must utilize appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, and a lab coat.

References

-

N-2,4-DNP-L-GLUTAMINE | 1602-41-1 , ChemicalBook. Available at: 3

-

Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology , Creative Biolabs. Available at: 1

-

DNFB-Sanger's reagent for detection of free amino acids , G-Biosciences. Available at: 2

-

DNP-L-glutamine Safety Data , Santa Cruz Biotechnology. Available at: 4

Sources

An In-depth Technical Guide to N2-(2,4-Dinitrophenyl)-L-glutamine: Properties, Applications, and Experimental Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and handling of N2-(2,4-Dinitrophenyl)-L-glutamine. By synthesizing fundamental chemical data with practical, field-proven insights, this document aims to provide a thorough understanding of this important L-glutamine derivative.

Introduction: The Significance of the Dinitrophenyl Moiety

N2-(2,4-Dinitrophenyl)-L-glutamine, often abbreviated as DNP-Gln, is a derivative of the proteinogenic amino acid L-glutamine. The defining feature of this compound is the substitution of a hydrogen atom on the alpha-nitrogen of L-glutamine with a 2,4-dinitrophenyl (DNP) group. This modification imparts specific chromophoric properties to the molecule, making it highly valuable in various analytical and biochemical applications. While L-glutamine itself is a crucial nutrient for rapidly dividing cells and a key player in nitrogen metabolism, the addition of the DNP group fundamentally alters its utility, transforming it from a metabolic substrate into a powerful research tool.

The DNP group acts as a strong chromophore, which is instrumental for the detection and quantification of amino acids and peptides in chromatographic methods. Furthermore, its presence can influence the molecule's interaction with biological systems, opening avenues for its use in enzyme assays and the synthesis of novel bioactive compounds. This guide will delve into these properties and applications, providing the technical detail necessary for its effective use in a laboratory setting.

Core Chemical and Physical Properties

The fundamental characteristics of a compound dictate its handling, storage, and application. The properties of DNP-Gln are summarized below, derived from predictive models and available chemical data.

| Property | Value | Source |

| CAS Number | 1602-41-1 | |

| Molecular Formula | C₁₁H₁₂N₄O₇ | |

| Molecular Weight | 312.24 g/mol | |

| IUPAC Name | (2S)-5-Amino-2-((2,4-dinitrophenyl)amino)-5-oxopentanoic acid | |

| Synonyms | Dnp-Gln, N-2,4-DNP-L-GLUTAMINE, 2,4-Dinitrophenyl-L-glutamine | |

| Predicted Boiling Point | 703.7 ± 60.0 °C | |

| Predicted Density | 1.606 ± 0.06 g/cm³ | |

| Predicted pKa | 3.47 ± 0.10 | |

| Recommended Storage | -20°C |

Synthesis and Derivatization Workflow

The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine is typically achieved through the nucleophilic substitution reaction between L-glutamine and an aryl halide, most commonly 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This reaction is a well-established method for tagging the N-terminal amino acid of peptides and proteins.

The causality behind this experimental choice lies in the chemistry of the reagents. The amino group of L-glutamine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring in DNFB. The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the two nitro groups on the ring. The reaction is typically carried out in a mildly alkaline medium, which deprotonates the amino group, thereby increasing its nucleophilicity and driving the reaction forward.

Caption: Synthesis of DNP-Gln via nucleophilic aromatic substitution.

Scientific Applications and Mechanisms

The unique properties of DNP-Gln make it a versatile tool in several areas of scientific research.

Chromatographic Analysis

The primary application of DNP derivatization is in chromatography. The DNP group is a strong chromophore, absorbing light in the UV-visible range. This allows for the sensitive detection and quantification of DNP-Gln using HPLC with a UV detector. This technique is widely used for the separation and analysis of amino acid stereoisomers. The derivatization process creates a stable, detectable tag on an otherwise non-chromophoric molecule.

Synthesis of Bioactive Compounds

DNP-amino acids, including DNP-Gln, serve as precursors for the synthesis of other complex molecules. Notably, they are used in the base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. These benzimidazole derivatives have garnered significant attention due to their potential as antibacterial agents. The reaction involves an intramolecular cyclization where the amino acid side chain forms a new imidazole ring with the dinitrophenyl group.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that careful execution should yield consistent and reliable results. The causality behind each step is explained to foster a deeper understanding of the methodology.

Protocol 1: Safe Handling and Stock Solution Preparation

This protocol outlines the standard procedure for handling the solid compound and preparing a concentrated stock solution for experimental use.

Rationale: DNP-Gln, like many dinitrophenyl compounds, should be handled with care to avoid personal exposure. Preparing a concentrated stock solution in a suitable organic solvent is a standard laboratory practice that facilitates accurate and repeatable dilutions into aqueous experimental media. Organic solvents like DMSO are chosen for their ability to dissolve a wide range of organic compounds that may have poor aqueous solubility.

Step-by-Step Methodology:

-

Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Weighing: Weigh the desired amount of solid DNP-Gln in a chemical fume hood to prevent inhalation of any fine dust particles. Use an analytical balance for accuracy.

-

Solubilization: Transfer the weighed solid to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or a 15 mL conical tube). Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).

-

Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C, protected from light.

-

Working Solution Preparation: For experiments, thaw an aliquot of the stock solution. Dilute it into the final aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to not affect the biological system under study.

N2-(2,4-Dinitrophenyl)-L-glutamine molecular weight

An In-Depth Technical Guide to N2-(2,4-Dinitrophenyl)-L-glutamine: Properties, Synthesis, and Applications

Abstract

N2-(2,4-Dinitrophenyl)-L-glutamine is a chemically modified amino acid derivative of significant interest in the fields of biochemistry, proteomics, and medicinal chemistry. This guide provides a comprehensive technical overview of its core properties, centered on its precise molecular weight, which is fundamental to its use in quantitative and analytical applications. We will explore the principles behind its synthesis, detail robust characterization workflows, and discuss its applications, from its historical roots in protein sequencing to its contemporary role as a precursor in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical value.

Core Molecular Identity

The utility of any chemical compound in a research setting begins with a precise understanding of its fundamental properties. For N2-(2,4-Dinitrophenyl)-L-glutamine, this foundation is its molecular structure and the resulting physicochemical characteristics.

Chemical Structure and Nomenclature

N2-(2,4-Dinitrophenyl)-L-glutamine is a derivative of the proteinogenic amino acid L-glutamine.[1] The core modification is the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the alpha-amino nitrogen (Nα) of the glutamine molecule.[1] This modification significantly alters the compound's properties, rendering it chromophoric (able to absorb light) and increasing its molecular mass, which is crucial for detection and analysis.

Systematic IUPAC Name: (S)-5-Amino-2-((2,4-dinitrophenyl)amino)-5-oxopentanoic acid[1]

Physicochemical Properties

The molecular weight is a critical parameter for all stoichiometric calculations, solution preparations, and mass spectrometry analyses. The accepted molecular weight and other key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 312.24 g/mol | [1][2] |

| Monoisotopic Mass | 312.0706 g/mol | |

| Molecular Formula | C₁₁H₁₂N₄O₇ | [1][2][3] |

| CAS Number | 1602-41-1 | [1][2][3] |

| Appearance | Crystalline solid (typical) | |

| Storage Temperature | -20°C | [1] |

| Predicted Density | 1.606 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.47 ± 0.10 | [1] |

Synthesis and Characterization

The preparation of N2-(2,4-Dinitrophenyl)-L-glutamine is a classic example of nucleophilic aromatic substitution, a foundational reaction in organic chemistry. Understanding this process is key to producing a high-purity compound for experimental use.

Principle of Synthesis: The Sanger Reaction

The synthesis typically employs a method analogous to the one developed by Frederick Sanger for N-terminal protein sequencing. The reaction involves treating L-glutamine with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The alpha-amino group of L-glutamine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. The presence of two strongly electron-withdrawing nitro groups makes the aromatic ring highly susceptible to this type of attack. The reaction is typically carried out under mildly alkaline conditions to deprotonate the amino group, thereby increasing its nucleophilicity, without causing significant hydrolysis of the glutamine side-chain amide.

Detailed Laboratory Protocol for Synthesis

This protocol provides a self-validating system for the synthesis and purification of N2-(2,4-Dinitrophenyl)-L-glutamine.

Materials:

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl Ether

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.46 g (10 mmol) of L-glutamine and 2.1 g (25 mmol) of sodium bicarbonate in 40 mL of deionized water. Add 20 mL of ethanol to aid in solubilizing the reactants.

-

Reaction Initiation: While stirring vigorously, add a solution of 1.86 g (10 mmol) of FDNB in 20 mL of ethanol dropwise over 15 minutes.

-

Reaction: Stopper the flask, protect it from light with aluminum foil, and stir at room temperature for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Reduce the volume of the solution by approximately half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1M HCl. The yellow DNP-L-glutamine product should precipitate.

-

Purification: Extract the aqueous suspension three times with 50 mL portions of diethyl ether. Combine the ether extracts and wash them with a small amount of water. Dry the ether layer over anhydrous sodium sulfate.

-

Isolation: Evaporate the diethyl ether under reduced pressure to yield the crude N2-(2,4-Dinitrophenyl)-L-glutamine as a yellow solid.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Workflow for Purity Assessment and Characterization

Verifying the identity and purity of the synthesized compound is a critical, non-negotiable step. A multi-modal approach ensures the material is suitable for downstream applications.

Caption: Workflow for the characterization and validation of synthesized N2-(2,4-Dinitrophenyl)-L-glutamine.

Mass Spectrometry Analysis: A Deeper Look

For drug development professionals, understanding the mass spectrometric behavior of a compound is crucial. When subjected to collisionally activated dissociation in a mass spectrometer, deprotonated N-(2,4-dinitrophenyl)amino acids can undergo a fascinating gas-phase cyclization.[6] The [M-H]⁻ ion (m/z 311.06) can lose carbon dioxide (CO₂) and water (H₂O) in a sequential manner.[6] This process is analogous to the base-catalyzed cyclization that occurs in solution and is a key pathway in the synthesis of certain bioactive benzimidazole-N-oxides.[6]

Applications in Research and Development

The DNP group imparts unique properties to L-glutamine, enabling its use in various scientific contexts.

Historical Context: A Legacy of N-Terminal Labeling

The primary historical use of DNP-amino acids was in protein chemistry. The reaction with FDNB allowed for the labeling of the N-terminal amino acid of a polypeptide chain. After acid hydrolysis of the protein, the DNP-labeled amino acid could be identified chromatographically, revealing the identity of the first amino acid in the sequence. While now superseded by automated Edman degradation and mass spectrometry, this principle established a foundational method in biochemistry.

Modern Analytical Applications

Today, N2-(2,4-Dinitrophenyl)-L-glutamine serves primarily as:

-

A well-characterized standard for developing and validating chromatographic methods (HPLC, TLC).

-

A substrate or reference compound in studies of enzyme kinetics and transport mechanisms.

-

A model compound for fundamental studies in mass spectrometry, particularly for investigating gas-phase ion chemistry.[6]

Role in Medicinal Chemistry: A Precursor for Bioactive Compounds

A significant application for this compound, particularly relevant to drug discovery, is its use as a synthetic precursor. As mentioned, the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids is an efficient method for synthesizing 2-substituted 5-nitro-1H-benzimidazole-3-oxides.[6] These heterocyclic compounds have garnered attention as potential antibacterial agents, making DNP-L-glutamine a valuable starting material in this area of research.[6]

Caption: Synthetic pathway from N2-(2,4-Dinitrophenyl)-L-glutamine to potential antibacterial compounds.

Handling and Safety

As a dinitrophenyl derivative, this compound requires careful handling. It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[7]

Hazard Identification and Risk Assessment

| Hazard Type | Description | Recommended Precaution |

| Skin Contact | May cause skin sensitization upon repeated contact.[7] | Wear appropriate gloves and a lab coat. Wash hands thoroughly after handling. |

| Ingestion | Accidental ingestion may be damaging to health.[7] Can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[7] | Do not eat, drink, or smoke in the laboratory. |

| Inhalation | Avoid generating and inhaling dust. | Handle in a well-ventilated area or a chemical fume hood. |

| Fire/Explosion | May emit toxic fumes (CO, CO₂, NOx) in a fire.[7] Avoid contamination with strong oxidizing agents.[7][8] | Use appropriate fire extinguishers. Store away from oxidizing agents. |

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is -20°C to ensure long-term stability.[1]

-

Spills: In case of a spill, avoid generating dust.[7] Carefully sweep up the solid material and place it in a designated waste container for disposal according to institutional and local regulations.

Conclusion

N2-(2,4-Dinitrophenyl)-L-glutamine, with a definitive molecular weight of 312.24 g/mol , is more than a simple chemical derivative. It represents a bridge between historical biochemical techniques and modern analytical and medicinal chemistry. For researchers, its value lies in its well-defined properties, which allow for its use as a reliable standard. For drug development professionals, its reactivity provides a gateway to synthesizing novel heterocyclic structures with therapeutic potential. A thorough understanding of its molecular weight, synthesis, characterization, and safe handling is paramount to leveraging its full potential in a scientific setting.

References

-

PubChem. (n.d.). N2-(4-nitrophenyl)-L-glutamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Lonza. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). N2-(2,4-dinitrophenyl)-L-arginine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ajinomoto. (2003, January 6). SAFETY DATA SHEET: L-GLUTAMINE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). Glutamic acid, N-(2,4-dinitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). L-Glutamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Glutamine (CAS 56-85-9). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Preparation of D-glutamine from glutamic acid. Retrieved from [Link]

-